molecular formula C18H21NO2 B12604574 6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile CAS No. 646053-11-4

6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile

Cat. No.: B12604574
CAS No.: 646053-11-4
M. Wt: 283.4 g/mol
InChI Key: LLMPVPSGUDTOJG-UHFFFAOYSA-N
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Description

6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of natural and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of two tert-butyl groups at positions 6 and 8, a carbonitrile group at position 3, and a 2-oxo-2H-1-benzopyran core structure.

Preparation Methods

The synthesis of 6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkylphenols and other reagents.

    Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Synthetic Routes:

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production and cost-efficiency.

Chemical Reactions Analysis

6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the activity of TRPV1 receptors, which are involved in the detection of painful stimuli. The compound’s structure allows it to bind to these receptors and either activate or inhibit their function, depending on the specific context .

Comparison with Similar Compounds

6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and carbonitrile groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

646053-11-4

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

6,8-ditert-butyl-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C18H21NO2/c1-17(2,3)13-8-11-7-12(10-19)16(20)21-15(11)14(9-13)18(4,5)6/h7-9H,1-6H3

InChI Key

LLMPVPSGUDTOJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C#N)C(C)(C)C

Origin of Product

United States

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